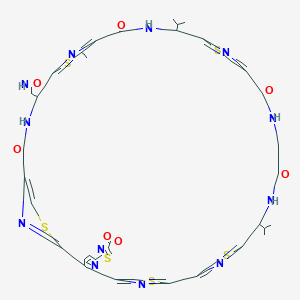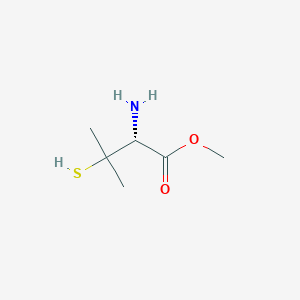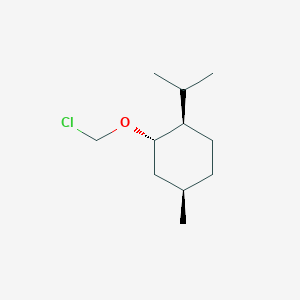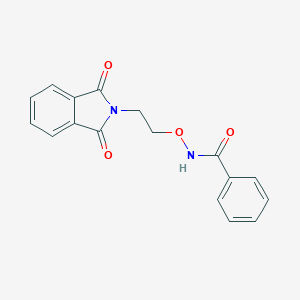
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide, also known as KIRA6, is a small molecule inhibitor that has shown promising results in various scientific research applications. It is a selective inhibitor of the E3 ubiquitin ligase, IRE1α, which is a key regulator of the unfolded protein response (UPR) pathway. The UPR is a cellular stress response that is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum (ER). The UPR plays a critical role in maintaining ER homeostasis and cell survival, and dysregulation of the UPR has been implicated in various diseases, including cancer, neurodegeneration, and metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Amyloid Imaging in Alzheimer's Disease
Research on amyloid imaging ligands, such as [18F]FDDNP and [11C]PIB, for in vivo measurement of amyloid in the brain of patients with Alzheimer's disease, showcases the application of complex compounds in medical diagnostics. These studies highlight the potential of specific compounds in facilitating early detection and understanding the pathophysiological mechanisms of neurodegenerative diseases (Nordberg, 2007).
Pharmacological Characterization of Dopamine Antagonists
Eticlopride, a substituted benzamide analog, demonstrates the role of chemical compounds in understanding central dopamine receptor function and their impact on behavior and antipsychotic activity. This underscores the significance of benzamide derivatives in neuroscience and pharmacological research (Martelle & Nader, 2008).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives represent a class of compounds with diverse applications in nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into nanometer-sized structures highlights the importance of specific chemical scaffolds in advancing material science and engineering (Cantekin, de Greef, & Palmans, 2012).
Antimicrobial Properties of Benzofuran Derivatives
Benzofuran and its derivatives have been identified as promising structures for antimicrobial agents, showcasing the relevance of specific chemical scaffolds in the development of new therapeutic agents to combat microbial resistance. This area of research points towards the potential of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide and similar compounds in antimicrobial therapy (Hiremathad et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-15(12-6-2-1-3-7-12)18-23-11-10-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-9H,10-11H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLPNOYGLSPTBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NOCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

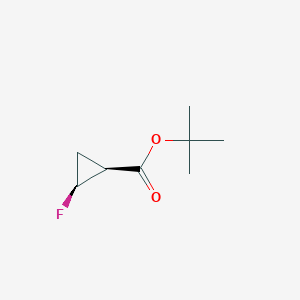

![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)


